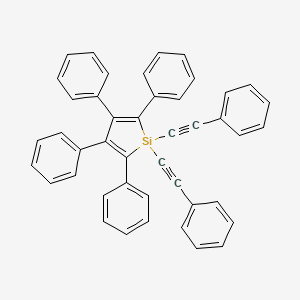
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole is a silole derivative known for its unique electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of phenyl and phenylethynyl groups in this compound enhances its stability and electronic characteristics, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with a diene.
Introduction of Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions. This can be done using phenyl lithium or phenyl magnesium bromide as reagents.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the reaction of a phenylacetylene derivative with the silole compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl lithium or phenyl magnesium bromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of silole oxides.
Reduction: Formation of silole hydrides.
Substitution: Formation of various substituted silole derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex silole derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of phenyl and phenylethynyl groups, which enhance its ability to participate in electron transfer reactions.
Fluorescent Properties: The compound exhibits strong fluorescence, making it useful in imaging applications. The fluorescence is a result of the conjugated system formed by the phenyl and phenylethynyl groups.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole can be compared with other silole derivatives:
2,3,4,5-Tetraphenyl-1H-silole: Lacks the phenylethynyl groups, resulting in different electronic properties.
2,3,4,5-Tetraphenyl-1,1-bis(methoxycarbonyl)-1H-silole: Contains methoxycarbonyl groups instead of phenylethynyl groups, leading to different reactivity and applications.
2,3,4,5-Tetraphenyl-1,1-bis(triphenylstannyl)stannole: Contains triphenylstannyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of phenyl and phenylethynyl groups, which confer distinct electronic and fluorescent properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
519137-31-6 |
|---|---|
Formule moléculaire |
C44H30Si |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
2,3,4,5-tetraphenyl-1,1-bis(2-phenylethynyl)silole |
InChI |
InChI=1S/C44H30Si/c1-7-19-35(20-8-1)31-33-45(34-32-36-21-9-2-10-22-36)43(39-27-15-5-16-28-39)41(37-23-11-3-12-24-37)42(38-25-13-4-14-26-38)44(45)40-29-17-6-18-30-40/h1-30H |
Clé InChI |
FTFKSVHIHOSXOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#C[Si]2(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C#CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


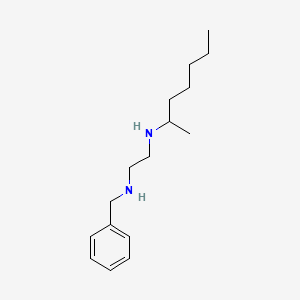
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
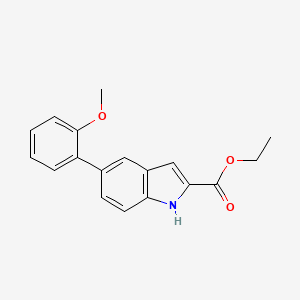
![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
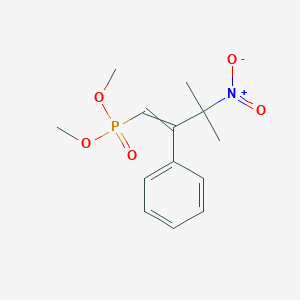
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
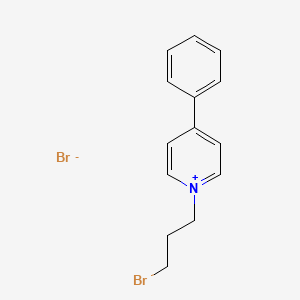
![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
